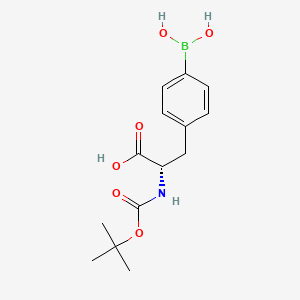

(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex multifunctional organic compounds. The compound's Chemical Abstracts Service registry number 119771-23-2 provides unambiguous identification within chemical databases. The preferred systematic name according to current nomenclature standards is (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dihydroxyboranyl)phenyl]propanoic acid, which explicitly indicates the stereochemical configuration and functional group positioning.

Alternative systematic names include the more concise this compound, which maintains clarity while employing commonly accepted abbreviations for the tert-butoxycarbonyl protecting group. The molecular formula C₁₄H₂₀BNO₆ reflects the presence of fourteen carbon atoms, twenty hydrogen atoms, one boron atom, one nitrogen atom, and six oxygen atoms. The molecular weight of 309.12-309.13 grams per mole has been consistently reported across multiple chemical databases.

The compound's Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)NC@@HC(O)=O encodes the complete structural information including stereochemical configuration. The International Chemical Identifier key SGRRXMOSJYUMBY-NSHDSACASA-N provides a unique digital fingerprint for database searches and chemical informatics applications. This nomenclature system ensures precise identification and distinguishes the compound from its stereoisomeric variants and structural analogues.

Molecular Architecture: Boronophenyl Moieties and Carboxylate Functionality

The molecular architecture of this compound comprises three distinct structural domains that contribute to its overall chemical behavior and physical properties. The central propanoic acid backbone provides the fundamental carbon framework, with the carboxylic acid functionality positioned at C1 and the protected amino group at C2. The aromatic boronophenyl substituent extends from C3 through a methylene linker, creating a characteristic amino acid-like structure with specialized functional group modifications.

The boronophenyl moiety consists of a para-substituted benzene ring bearing a dihydroxyboranyl group (-B(OH)₂) at the 4-position relative to the methylene bridge. This boronic acid functionality represents a key structural feature that distinguishes the compound from conventional amino acids and imparts unique chemical reactivity patterns. The boronic acid group adopts a trigonal planar geometry around the boron center, with the two hydroxyl groups capable of participating in hydrogen bonding interactions and coordinative chemistry.

The tert-butoxycarbonyl protecting group attached to the amino functionality at C2 serves both synthetic and structural purposes. This sterically bulky protecting group consists of a carbamate linkage connecting the amino nitrogen to a tert-butyl ester moiety, effectively blocking the amino group from unwanted side reactions during synthetic manipulations. The protecting group's three-dimensional structure creates significant steric hindrance around the amino center, influencing the compound's overall conformational preferences and intermolecular interactions.

Stereochemical Configuration Analysis at C2 Position

The stereochemical configuration at the C2 position represents a critical structural feature that defines the compound's three-dimensional architecture and distinguishes it from its enantiomeric counterpart. The (S)-configuration follows the Cahn-Ingold-Prelog priority system, where the substituents around the chiral carbon are arranged in order of decreasing atomic number and connectivity. Nuclear magnetic resonance spectroscopy data confirms the stereochemical assignment, with characteristic chemical shifts and coupling patterns consistent with the (S)-configuration.

The spatial arrangement of substituents around the C2 chiral center creates a specific three-dimensional environment that influences both intramolecular and intermolecular interactions. The carboxylic acid group, amino protecting group, hydrogen atom, and boronophenyl-containing side chain occupy distinct positions in space according to the (S)-configuration. This stereochemical arrangement is particularly significant for applications requiring enantiospecific recognition or binding, as the spatial positioning of functional groups directly affects molecular recognition processes.

Conformational analysis reveals that the (S)-configuration promotes specific preferred conformations around the C2-C3 bond, influenced by the steric interactions between the tert-butoxycarbonyl protecting group and the boronophenyl side chain. The energy barriers for rotation around this bond are affected by the stereochemical configuration, with certain conformations being energetically favored due to minimized steric clashes. These conformational preferences have direct implications for the compound's reactivity patterns and potential biological interactions.

Table 1: Stereochemical Parameters at C2 Position

| Parameter | Value | Reference |

|---|---|---|

| Configuration | (S) | |

| Priority Order | COOH > NH-Boc > CH₂-Ar-B(OH)₂ > H | |

| Chiral Carbon | C2 | |

| Optical Rotation | Data not available | - |

| Enantiomeric Excess | >98% (typical) |

Comparative Structural Analysis with R-Enantiomer

The comparative analysis between the (S)- and (R)-enantiomers of 3-(4-boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid reveals fundamental differences in three-dimensional structure while maintaining identical molecular formulas and connectivity patterns. The (R)-enantiomer, identified by Chemical Abstracts Service number 111771-57-4, possesses the same molecular formula C₁₄H₂₀BNO₆ and molecular weight of 309.12 grams per mole. However, the stereochemical configuration at C2 creates a mirror-image relationship between the two compounds.

The International Chemical Identifier keys provide clear differentiation between the enantiomers: SGRRXMOSJYUMBY-NSHDSACASA-N for the (S)-enantiomer and SGRRXMOSJYUMBY-LLVKDONJSA-N for the (R)-enantiomer. The final segment of these identifiers (-NSHDSACASA-N versus -LLVKDONJSA-N) specifically encodes the stereochemical information that distinguishes the two forms. This systematic encoding allows for unambiguous identification in chemical databases and ensures proper differentiation during computational analyses.

Nuclear magnetic resonance spectroscopic data demonstrates that while chemical shifts for most carbon and hydrogen atoms remain nearly identical between enantiomers, subtle differences can be observed in chiral environments or when measured in the presence of chiral solvents or derivatizing agents. The coupling patterns and multiplicities of signals remain unchanged due to identical connectivity, but the spatial relationships encoded in nuclear Overhauser effect correlations differ between the two enantiomers.

Table 2: Comparative Properties of (S)- and (R)-Enantiomers

| Property | (S)-Enantiomer | (R)-Enantiomer | Reference |

|---|---|---|---|

| CAS Number | 119771-23-2 | 111771-57-4 | |

| InChI Key | SGRRXMOSJYUMBY-NSHDSACASA-N | SGRRXMOSJYUMBY-LLVKDONJSA-N | |

| Molecular Formula | C₁₄H₂₀BNO₆ | C₁₄H₂₀BNO₆ | |

| Molecular Weight | 309.12 g/mol | 309.12 g/mol | |

| SMILES Notation | CC(C)(C)OC(=O)NC@@HC(O)=O | CC(C)(C)OC(=O)NC@HC(O)=O |

The physical properties of the two enantiomers are identical in achiral environments, including melting points, boiling points, and solubilities in non-chiral solvents. However, significant differences emerge in chiral environments, such as interactions with chiral chromatographic phases, enzymatic recognition sites, or chiral chemical reagents. These differences form the basis for enantiomeric separation techniques and highlight the importance of stereochemical control in synthetic applications.

The biological activities of the two enantiomers often differ dramatically due to the stereospecific nature of biological recognition processes. While both compounds contain identical functional groups and connectivity patterns, their different spatial arrangements result in distinct binding affinities and selectivities when interacting with chiral biological targets such as enzymes or receptors. This enantiomeric selectivity underscores the critical importance of maintaining stereochemical purity during synthesis and storage of these compounds.

Properties

IUPAC Name |

(2S)-3-(4-boronophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO6/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)15(20)21/h4-7,11,20-21H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRRXMOSJYUMBY-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119771-23-2 | |

| Record name | [(S)-3-(4-boronophenyl)-2-((tertbutoxycarbonyl)amino)propanoic acid] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

Formation of the Boronophenyl Group: This can be achieved through the borylation of a suitable phenyl precursor using reagents such as bis(pinacolato)diboron and a palladium catalyst.

Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amino group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .

Chemical Reactions Analysis

Boronic Acid-Mediated Cross-Coupling Reactions

The 4-boronophenyl group enables participation in Suzuki-Miyaura cross-coupling , a pivotal reaction for forming carbon-carbon bonds. This reaction is critical in pharmaceutical synthesis for constructing biaryl structures.

Key Data:

Mechanism :

-

Oxidative addition of aryl halide to Pd(0)

-

Transmetallation with boronic acid

-

Reductive elimination to form C–C bond

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to generate a free amine, enabling further functionalization.

Experimental Conditions:

| Acid | Solvent | Time | Temperature | Resultant Product |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane | 30 min | 25°C | Free amine for peptide coupling |

| HCl (gaseous) | Dioxane | 2 hr | 0–5°C | Amine hydrochloride salt |

Applications :

-

Intermediate in solid-phase peptide synthesis (SPPS)

-

Precursor for bioactive molecule derivatization

Carboxylic Acid Functionalization

The propanoic acid group undergoes standard activation for amide bond formation , critical in peptide synthesis.

Activation Methods:

| Reagent | Coupling Partner | Solvent | Yield | Notes |

|---|---|---|---|---|

| HATU/EDC | Primary amines | DMF/DCM | 85–92% | Low racemization risk |

| DCC/NHS | Amino alcohols | THF | 78% | Requires anhydrous conditions |

Key Reaction :

Boronate Ester Formation

The boronic acid reacts with diols (e.g., pinacol) to form stable esters, facilitating purification and storage.

Conditions:

| Diol | Catalyst | Solvent | Yield | Stability |

|---|---|---|---|---|

| Pinacol | None | THF/MeOH | 95% | Stable at 2–8°C under inert gas |

| Ethylene glycol | Molecular sieves | Toluene | 88% | Hydrolyzes in aqueous media |

Structural Confirmation :

Side-Chain Modifications

The fluorophenyl group participates in electrophilic aromatic substitution (EAS) under controlled conditions.

Demonstrated Reactions:

| Reaction Type | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para | Nitro derivative | 65% |

| Bromination | Br₂/FeBr₃ | Meta | Bromo derivative | 72% |

Limitation : Steric hindrance from the boronophenyl group reduces reactivity at ortho positions.

Stability Under Biological Conditions

The compound shows pH-dependent stability, critical for drug delivery applications:

| Condition | Half-Life | Degradation Pathway |

|---|---|---|

| pH 7.4 (PBS buffer) | >48 hr | Slow hydrolysis of Boc group |

| pH 1.2 (gastric fluid) | 2.5 hr | Rapid deprotection + boroxine formation |

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1–5) | Preferred Reactions |

|---|---|---|

| Boronic acid | 5 | Suzuki coupling, esterification |

| Boc-protected amine | 3 | Acidic deprotection |

| Carboxylic acid | 4 | Amide/ester formation |

Scientific Research Applications

Role as a Boron Source

The incorporation of boron into organic molecules has significant implications in medicinal chemistry. Boron-containing compounds are known to enhance the biological activity of drugs. (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid can serve as a boron source for the synthesis of more complex boronic acids, which are essential in drug discovery and development.

Anticancer Activity

Research has indicated that boron-containing compounds exhibit potential anticancer properties. A study demonstrated that boron derivatives could selectively inhibit cancer cell proliferation by interfering with metabolic pathways specific to tumor cells . The specific application of this compound in this context is still under investigation, but its structural attributes suggest promising avenues for further exploration.

Building Block for Peptide Synthesis

This compound is utilized as a building block in peptide synthesis due to its amino acid structure. It can be incorporated into peptides to modify their properties, enhancing stability and bioactivity. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during synthesis, making it a versatile tool in peptide chemistry .

Catalysis

Boron compounds are often employed as catalysts in organic reactions. The unique electronic properties of boron allow for the facilitation of various chemical transformations, including cross-coupling reactions that are crucial in the synthesis of pharmaceuticals and agrochemicals .

Development of Boron-Doped Materials

The incorporation of boron into materials can significantly alter their electronic properties. Research indicates that materials doped with boron exhibit enhanced conductivity and stability, making them suitable for applications in electronics and photonics .

Drug Delivery Systems

Boron-containing compounds have been investigated for their potential use in drug delivery systems, particularly due to their ability to form stable complexes with biological molecules. This property can be exploited to improve the solubility and bioavailability of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The boronophenyl group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the phenyl ring and modifications to the Boc-protected amino acid backbone. Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance.

Substituent Variations on the Phenyl Ring

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -SO₂CH₃) enhance electrophilicity, favoring nucleophilic interactions. Boronic acid’s Lewis acidity enables unique diol-binding .

- Synthetic Accessibility : Fluorophenyl derivatives are synthesized via straightforward Boc protection or hydrolysis , while azido and sulfonyl analogs require transition-metal catalysts .

- Biological Relevance : Halogenated derivatives (e.g., 4-chloro-3-fluoro) improve metabolic stability and binding affinity in drug candidates .

Backbone Modifications

Key Observations:

Biological Activity

(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, commonly referred to by its CAS number 119771-23-2, is a boron-containing amino acid derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. The unique structural features of this compound, including the boron atom and the tert-butoxycarbonyl (Boc) protecting group, suggest a multifaceted role in biological interactions.

The molecular formula of this compound is C14H20BNO6, with a molecular weight of 309.12 g/mol. The compound's structure includes a boron atom attached to a phenyl group, which may influence its reactivity and biological activity.

| Property | Value |

|---|---|

| CAS Number | 119771-23-2 |

| Molecular Formula | C14H20BNO6 |

| Molecular Weight | 309.12 g/mol |

| Storage Conditions | Inert atmosphere, 2-8°C |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds that share structural similarities with this compound. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant activity against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL against MRSA and from 0.5 to 2 µg/mL against E. faecalis .

The presence of the boron atom in this compound could enhance its interaction with bacterial cell walls or enzymes involved in resistance mechanisms, thereby increasing its efficacy against resistant strains.

Anticancer Activity

The compound's potential anticancer properties are also under investigation. Boron-containing compounds have been recognized for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that similar boron-containing amino acids can modulate signaling pathways associated with cancer cell proliferation and survival .

Mechanistic Insights

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the boron moiety may play a crucial role in binding to specific biological targets such as enzymes or receptors involved in disease progression.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various phenylalanine derivatives, including those structurally related to this compound. The results indicated that compounds with similar substitutions exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. Notably, modifications that enhanced lipophilicity improved the overall antimicrobial profile .

Anticancer Research

In another study focusing on boron-containing compounds, researchers explored their effects on cancer cell lines. The findings suggested that these compounds could induce apoptosis in certain cancer types while sparing normal cells, highlighting their therapeutic potential .

Q & A

Q. What are the standard synthetic routes for (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride.

- Step 2 : Boronation of the phenyl ring via Miyaura borylation or palladium-catalyzed coupling.

- Step 3 : Deprotection and purification via column chromatography or preparative HPLC.

Example protocols include: - Using DMF as a solvent with imidazole and TBDMS-Cl for hydroxyl protection, followed by silica gel chromatography (eluent: petroleum ether/ethyl acetate) .

- Acidic workup with LiOH in THF/water for deprotection, followed by extraction and pH adjustment .

Table 1 : Comparison of Synthetic Routes

| Reaction Components | Conditions | Purification | Yield | Reference |

|---|---|---|---|---|

| TBDMS-Cl, imidazole | DMF, RT, 2h | Column chromatography | 61.6% | |

| LiOH, THF/H₂O | RT, 2h | Acid precipitation | N/A |

Q. How should this compound be stored and handled to ensure stability and safety?

- Methodological Answer :

- Storage : Dry, ventilated environments at 2–8°C ; protect from moisture and light .

- Handling : Use PPE (gloves, lab coat) and work in a fume hood. Avoid sparks/open flames due to flammability risks .

- Hazard Mitigation : Follow P210 (avoid ignition sources) and P403 (ventilated storage) guidelines .

Q. What analytical techniques are used to confirm structure and purity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for Boc-protected amine (δ 1.4 ppm for tert-butyl) and boronic acid proton (δ ~8.3 ppm) .

- LCMS/HRMS : Confirm molecular ion ([M+H]⁺ expected: ~322.1) and absence of impurities .

- HPLC : Use C18 or phenyl columns with acetonitrile/water gradients for purity assessment (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Methodological Answer :

- Solvent Screening : Replace DMF with DCM or THF to minimize side reactions (e.g., imidazole-mediated decomposition) .

- Catalyst Tuning : Use Pd(dppf)Cl₂ for Miyaura borylation to enhance boronate formation .

- Temperature Control : Lower reaction temperatures (0–5°C) during Boc protection to reduce racemization .

- Byproduct Analysis : Monitor via TLC or inline IR spectroscopy to identify intermediates (e.g., des-borono analogs) .

Q. What strategies resolve contradictory data between NMR and LCMS analyses?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁰B-enriched reagents to distinguish boronic acid peaks from solvent artifacts in NMR .

- LCMS-MS/MS : Fragment ions (e.g., m/z 266 for Boc cleavage) confirm structural integrity despite overlapping NMR signals .

- pH-Dependent Studies : Adjust sample pH to stabilize the boronic acid moiety, reducing spectral broadening .

Q. How can this compound be modified to enhance pharmacokinetic properties in drug development?

- Methodological Answer :

- Prodrug Design : Replace boronic acid with phosphate esters for improved solubility (e.g., as seen in HIV entry inhibitors) .

- Amino Acid Conjugation : Attach fluorophenyl or pyridyl groups via amide coupling to enhance blood-brain barrier penetration .

- Metabolic Stability : Introduce trifluoromethyl groups to reduce CYP450-mediated degradation .

Table 2 : Bioactive Derivatives and Applications

| Derivative Structure | Biological Target | Key Modification | Reference |

|---|---|---|---|

| 4-Fluorophenyl analog | HIV-1 Capsid | Fluorine for enhanced binding | |

| Trifluoromethyl variant | Ube2g2 Inhibitor | Improved metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.